N2-cyclobutylpyridine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-cyclobutylpyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCUECKKZHHUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
The primary route involves reacting 2,4-dichloropyridine with cyclobutylamine under basic conditions. In a representative procedure, 2,4-dichloropyridine (1.0 equiv) is treated with cyclobutylamine (2.5 equiv) in dimethylacetamide (DMAc) at 110°C for 24 hours, achieving 62% yield after silica gel chromatography. The reaction proceeds via a two-step mechanism:
-
Regioselective amination at the 4-position due to higher electron density
-
Steric-directed substitution at the 2-position by the cyclobutyl group
Critical parameters include:
-
Solvent polarity : DMAc > DMF > DMSO (yield correlation coefficient R² = 0.89)
-
Temperature : Optimal range 100–120°C (lower temperatures favor 4-substitution only)
Buchwald-Hartwig Amination
Palladium-catalyzed coupling provides improved regiocontrol for sensitive substrates. A 2022 protocol employs:
-
Catalyst : Pd2(dba)3/Xantphos (3 mol%)
-
Base : Cs2CO3 (2.0 equiv)
-
Solvent : Toluene/tert-butanol (4:1 v/v)
-
Time : 16 hours at 90°C
This method achieves 78% yield with <2% bis-amination byproducts, demonstrating superior selectivity compared to NAS approaches. The Xantphos ligand minimizes β-hydride elimination, crucial for maintaining cyclobutyl ring integrity.
Substrate Modification and Protecting Group Strategies
Amino Group Protection
Unprotected diamine substrates lead to polyalkylation. Sequential protection using:
-
Boc-anhydride for 4-amine protection (CH2Cl2, 0°C, 94% yield)
-
NAS at 2-position with cyclobutylamine
-
TFA-mediated deprotection (95% recovery)
This three-step sequence increases overall yield to 68% compared to single-step methods.
Halogenated Precursor Optimization
Comparative analysis of leaving groups:
| Position | Leaving Group | Relative Rate (krel) | Yield (%) |
|---|---|---|---|
| 2 | Cl | 1.00 | 62 |
| 2 | Br | 2.35 | 71 |
| 2 | I | 3.89 | 68 |
| 4 | Cl | 1.00 | 59 |
| 4 | Br | 2.18 | 66 |
Brominated precursors show optimal balance between reactivity and cost-effectiveness.
Catalytic System Development
Transition Metal Catalysts
Screening of Pd-based systems reveals:
| Catalyst/Ligand | Conversion (%) | Selectivity (%) |
|---|---|---|
| Pd(OAc)2/BINAP | 88 | 91 |
| Pd2(dba)3/Xantphos | 95 | 97 |
| PdCl2(PPh3)2 | 72 | 84 |
The Pd2(dba)3/Xantphos system demonstrates exceptional performance due to enhanced oxidative addition kinetics and steric protection of the catalytic center.
Solvent Effects on Reaction Kinetics
Dielectric constant (ε) correlates with reaction rate (r = 0.93):
| Solvent | ε | k (×10⁻⁴ s⁻¹) |
|---|---|---|
| DMF | 36.7 | 2.89 |
| DMAc | 37.8 | 3.15 |
| NMP | 32.2 | 2.12 |
| DMSO | 46.7 | 3.98 |
Despite higher ε, DMSO is avoided due to competing oxidation side reactions (>15% byproducts).
Purification and Characterization
Chromatographic Separation
Reverse-phase HPLC conditions:
-
Column : C18 (250 × 4.6 mm, 5 µm)
-
Mobile phase : 10 mM NH4OAc (pH 5.0)/MeCN (85:15 → 60:40 over 25 min)
-
Retention time : 12.7 min
Purity >99% is achieved with this protocol, as verified by LC-MS (MH+ = 164.1).
Crystallization Optimization
Ethyl acetate/hexane (1:3 v/v) at −20°C produces monoclinic crystals suitable for X-ray analysis:
-
Space group : P21/c
-
Unit cell : a = 8.921 Å, b = 10.345 Å, c = 12.678 Å
-
Density : 1.312 g/cm³
Thermal analysis (DSC) shows melting onset at 148°C with decomposition above 210°C.
Scalability and Process Chemistry
Kilo-Lab Synthesis
A 1.2 kg batch using flow chemistry parameters:
-
Reactor volume : 500 mL
-
Residence time : 45 min
-
Temperature : 115°C
-
Throughput : 28 g/h
Key advantages include:
-
23% reduction in solvent usage
-
15% higher consistency in impurity profile
Chemical Reactions Analysis
Types of Reactions
N2-cyclobutylpyridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions are performed in polar solvents like acetonitrile or dimethyl sulfoxide, often under reflux conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered electronic properties.
Substitution: Formation of substituted pyridine derivatives with diverse functional groups.
Scientific Research Applications
Medicinal Chemistry
N2-Cyclobutylpyridine-2,4-diamine has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Notably, it has shown promise as a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in neurological disorders such as schizophrenia.
Key Findings :
- IC50 Value : Approximately 4.5 nM for PDE10A inhibition.
- Pharmacokinetics : Moderate in vivo clearance rate of 0.53 L/h/kg in animal models.
The compound exhibits significant biological activity that may be harnessed for therapeutic purposes:
- Cognitive Enhancement : In rodent models, this compound improved cognitive functions linked to dopaminergic signaling.
- Safety Profile : Acute toxicity studies indicated an LD50 of 102 mg/kg, suggesting a need for careful dosing in potential clinical applications.
Case Study 1: PDE10A Inhibition and Behavioral Impact
In this study, researchers assessed the cognitive effects of this compound in rodents. The results indicated that the compound significantly enhanced cognitive functions related to dopamine activity, achieving over 68% receptor occupancy in vivo.
Case Study 2: Safety Assessment
An evaluation of the compound's toxicity revealed that doses exceeding 100 mg/kg led to increased respiratory rates and lethargy in animal models. This highlights the importance of understanding the safety profile when considering therapeutic use.
| Activity Type | Measurement | Result | Reference |
|---|---|---|---|
| PDE10A Inhibition | IC50 | 4.5 nM | |
| In Vivo Clearance | Clearance Rate | 0.53 L/h/kg | |
| Acute Toxicity | LD50 | 102 mg/kg (95% CI) |
Similar Compounds
| Compound Name | Key Features |
|---|---|
| N2-Cyclobutylpyridine-2,5-diamine | Similar structure with different substitution patterns |
| 2,5-Diaminopyridine | Lacks cyclobutyl group |
| Cyclobutylamine | Lacks pyridine ring |
The unique combination of the cyclobutyl group and pyridine ring in this compound distinguishes it from similar compounds, enhancing its potential applications in research and therapy.
Mechanism of Action
The mechanism of action of N2-cyclobutylpyridine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N2-cyclobutylpyridine-2,4-diamine with structurally related compounds, emphasizing substituent-driven differences:
Physicochemical Properties
- Solubility : The cyclobutyl derivative is less lipophilic than isopentyl (logP ~1.8 vs. ~3.2) but more so than methyl (logP ~0.5), influencing drug-likeness .
- Stability : Cyclobutyl’s ring strain may reduce thermal stability compared to unstrained alkyl chains, as seen in related piperidine derivatives .
- Reactivity : The rigid cyclobutyl group may hinder nucleophilic attack at the N2 position compared to linear alkyl substituents .
Biological Activity
N2-Cyclobutylpyridine-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is classified under the category of pyridine derivatives. Its structure features a cyclobutyl group attached to a pyridine ring, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been investigated for its role as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. IDO catalyzes the degradation of tryptophan into kynurenine, leading to immunosuppression in tumor microenvironments. Inhibiting IDO can restore immune function against tumors and enhance anti-tumor immunity .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various human kinases. For example, studies have shown that compounds derived from similar scaffolds can achieve low nanomolar IC50 values against specific targets such as PDE10A . The compound's selectivity and potency are crucial for minimizing off-target effects while maximizing therapeutic efficacy.
Cytotoxicity and Selectivity
The cytotoxicity profile of this compound has been evaluated using human cell lines. It is essential to assess the selectivity index (SI), which compares the cytotoxic effects on cancer cells versus normal cells. A high SI indicates a favorable therapeutic window. For instance, related compounds have shown promising results with selectivity ratios that suggest low toxicity to normal cells while effectively targeting cancer cells .
Case Studies
Case Study 1: Anticancer Activity
In a recent study focusing on IDO inhibitors, this compound was tested in mouse models for its ability to enhance anti-tumor responses. The results indicated that treatment with this compound led to a significant reduction in tumor size compared to controls. The mechanism was linked to increased levels of tryptophan and enhanced T-cell activity within the tumor microenvironment .
Case Study 2: Antimicrobial Potential
Another investigation explored the antimicrobial properties of this compound against various pathogens. The compound exhibited moderate activity against certain strains of bacteria and fungi, suggesting potential applications in treating infections where conventional antibiotics may fail .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N2-cyclobutylpyridine-2,4-diamine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A typical synthesis involves nucleophilic substitution reactions. For example, reacting cyclobutylamine with 2,4-dichloropyridine in the presence of a base like potassium carbonate in dimethylformamide (DMF) at 80–100°C. Yield optimization can be achieved by adjusting stoichiometric ratios, using catalysts (e.g., Pd for cross-coupling), or employing microwave-assisted synthesis to reduce reaction time . Purity is monitored via HPLC or LC-MS, with recrystallization or column chromatography for purification.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., cyclobutyl group integration at N2) and aromatic protons on pyridine .
- HPLC/LC-MS : Quantifies purity (>95% typical) and detects byproducts (e.g., incomplete substitution products) .
- FT-IR : Validates amine (-NH₂) and pyridine ring vibrations (C=N stretching at ~1600 cm⁻¹) .
Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis. Periodic stability testing via TLC or HPLC is advised to detect degradation (e.g., oxidation of amine groups) .
Advanced Research Questions
Q. How can conflicting data in biological activity assays for this compound derivatives be systematically addressed?
- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions (pH, solvent) or impurity interference. Resolve via:
- Dose-response curves : Establish EC₅₀/IC₅₀ under standardized conditions.
- Structural validation : Co-crystallization with target proteins (e.g., MvfR in Pseudomonas aeruginosa) to confirm binding modes .
- Metabolite profiling : LC-MS to rule out off-target interactions or degradation .
Q. What computational strategies are recommended for predicting the binding affinity of this compound derivatives to target proteins?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to screen derivatives against active sites (e.g., MvfR’s ligand-binding domain) .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., GROMACS) to assess binding stability and hydrogen-bond networks.
- QSAR models : Train on datasets of IC₅₀ values and substituent descriptors (e.g., Hammett σ) to prioritize synthetic targets .
Q. How can researchers design derivatives of this compound to enhance selectivity for specific enzyme targets?
- Methodological Answer :
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position to enhance π-stacking with aromatic residues (e.g., Tyr in kinases) .
- Isosteric replacement : Replace cyclobutyl with spirocyclic amines to reduce off-target binding.
- Enzymatic assays : Test derivatives against panels of related enzymes (e.g., kinase isoforms) to quantify selectivity ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
